molecular formula C13H20N4O2 B13449484 tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate CAS No. 2913240-99-8

tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate

Cat. No.: B13449484
CAS No.: 2913240-99-8
M. Wt: 264.32 g/mol
InChI Key: ZRUJSKYEENGESE-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate: is a synthetic organic compound with the molecular formula C15H23N3O2 It is characterized by the presence of a tert-butyl carbamate group attached to an azetidine ring, which is further substituted with a 6-aminopyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 6-Aminopyridinyl Group: The 6-aminopyridinyl group is introduced via nucleophilic substitution reactions.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the azetidine ring or the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the azetidine or pyridine rings.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and potential as a drug candidate.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the 6-aminopyridinyl group allows for specific interactions with biological molecules, while the azetidine ring provides structural rigidity. The tert-butyl carbamate group serves as a protective group, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: While tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate contains an azetidine ring, the similar compounds listed above contain piperidine or piperazine rings.
  • Chemical Properties: The presence of different ring structures can influence the compound’s reactivity, stability, and interactions with other molecules.
  • Applications: Each compound may have unique applications based on its specific chemical structure. For example, piperidine and piperazine derivatives are often used in different contexts compared to azetidine derivatives.

Properties

CAS No.

2913240-99-8

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-9-7-17(8-9)10-4-5-11(14)15-6-10/h4-6,9H,7-8H2,1-3H3,(H2,14,15)(H,16,18)

InChI Key

ZRUJSKYEENGESE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CN=C(C=C2)N

Origin of Product

United States

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